ETHYL 4-{[CYCLOHEXYL({3-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PROPYL})CARBAMOTHIOYL]AMINO}BENZOATE
Overview
Description
ETHYL 4-{[CYCLOHEXYL({3-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PROPYL})CARBAMOTHIOYL]AMINO}BENZOATE is a complex organic compound that features a variety of functional groups, including an ester, a carbamothioyl group, and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[CYCLOHEXYL({3-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PROPYL})CARBAMOTHIOYL]AMINO}BENZOATE typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 5,5-dimethyl-3-oxocyclohex-1-en-1-yl and 4-aminobenzoic acid derivatives. These intermediates are then subjected to a series of reactions, including esterification, amidation, and thioamide formation, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[CYCLOHEXYL({3-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PROPYL})CARBAMOTHIOYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
ETHYL 4-{[CYCLOHEXYL({3-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PROPYL})CARBAMOTHIOYL]AMINO}BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ETHYL 4-{[CYCLOHEXYL({3-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PROPYL})CARBAMOTHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoate derivatives and cyclohexyl-containing molecules. Examples are:
- Methyl 4-{[cyclohexyl({3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl})carbamothioyl]amino}benzoate
- Ethyl 4-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[[cyclohexyl-[3-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]propyl]carbamothioyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O3S/c1-4-33-25(32)20-11-13-21(14-12-20)29-26(34)30(23-9-6-5-7-10-23)16-8-15-28-22-17-24(31)19-27(2,3)18-22/h11-14,17,23,28H,4-10,15-16,18-19H2,1-3H3,(H,29,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYJYTLWVWODCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N(CCCNC2=CC(=O)CC(C2)(C)C)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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